molecular formula C8H18N4O2 B563667 NG,NG'-Dimethyl-L-arginine-d6 CAS No. 1331888-08-4

NG,NG'-Dimethyl-L-arginine-d6

Cat. No.: B563667
CAS No.: 1331888-08-4
M. Wt: 208.295
InChI Key: HVPFXCBJHIIJGS-BGUMHVNPSA-N
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Description

NG,NG’-Dimethyl-L-arginine-d6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-arginine, where the hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic nature .

Mechanism of Action

Target of Action

NG,NG’-Dimethyl-L-arginine-d6 (also known as ADMA-d6) primarily targets nitric oxide synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a crucial cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

ADMA-d6 acts as an endogenous inhibitor of NOS . It competes with L-arginine for the active site of NOS, thereby reducing the production of NO . This interaction leads to changes in the cellular signaling pathways regulated by NO.

Pharmacokinetics

Its metabolism involves the enzymes PRMTs, DDAHs, and AGXT2 .

Result of Action

The inhibition of NOS by ADMA-d6 leads to a decrease in NO production. This can result in various physiological effects, including vasoconstriction and increased blood pressure . In certain pathological conditions, elevated levels of ADMA-d6 have been associated with endothelial dysfunction-related diseases, including hypertension, congestive heart failure, and end-stage renal disease .

Action Environment

The action of ADMA-d6 can be influenced by various environmental factors. For instance, diet can affect the levels of L-arginine, the substrate for NOS, thereby influencing the inhibitory action of ADMA-d6. Additionally, pathological conditions such as renal disease can affect the metabolism and excretion of ADMA-d6, potentially leading to its accumulation and increased inhibitory action on NOS .

Biochemical Analysis

Biochemical Properties

NG,NG’-Dimethyl-L-arginine-d6 interacts with various enzymes and proteins. It is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2) . The nature of these interactions involves the transfer of methyl groups from S-adenosylmethionine to arginine residues within protein molecules, forming NG,NG’-Dimethyl-L-arginine-d6 .

Cellular Effects

NG,NG’-Dimethyl-L-arginine-d6 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of nitric oxide, a molecule that plays a key role in cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, NG,NG’-Dimethyl-L-arginine-d6 exerts its effects by binding to nitric oxide synthase (NOS), inhibiting the enzyme’s activity . This prevents the conversion of L-arginine to nitric oxide and L-citrulline, leading to a decrease in nitric oxide production .

Dosage Effects in Animal Models

The effects of NG,NG’-Dimethyl-L-arginine-d6 can vary with different dosages in animal models. For instance, it has been observed that NG,NG’-Dimethyl-L-arginine-d6 can cause dose-dependent increases in mean arterial blood pressure .

Metabolic Pathways

NG,NG’-Dimethyl-L-arginine-d6 is involved in the nitric oxide synthesis pathway . It interacts with enzymes such as protein arginine methyltransferases (PRMTs), dimethylarginine dimethylaminohydrolases (DDAHs), and alanine-glyoxylate aminotransferase 2 (AGXT2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NG,NG’-Dimethyl-L-arginine-d6 involves the methylation of L-arginine. The process typically includes the use of deuterated methylating agents to ensure the incorporation of deuterium atoms. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of NG,NG’-Dimethyl-L-arginine-d6 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: NG,NG’-Dimethyl-L-arginine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups .

Scientific Research Applications

NG,NG’-Dimethyl-L-arginine-d6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: NG,NG’-Dimethyl-L-arginine-d6 is unique due to its stable isotopic labeling, which makes it particularly useful in mass spectrometry. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .

Properties

IUPAC Name

(2S)-2-amino-5-[[N,N'-bis(trideuteriomethyl)carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFXCBJHIIJGS-BGUMHVNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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